3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE
Description
3-(Benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]propanamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine at the 6-position, a benzenesulfonyl group, and a morpholine-propyl side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
The benzothiazole moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties . The benzenesulfonyl group contributes to steric bulk and may participate in hydrogen bonding or π-π interactions with biological targets. The morpholine-propyl chain introduces polarity, improving aqueous solubility and pharmacokinetic profiles compared to purely lipophilic analogs .
Crystallographic characterization using tools like SHELX could clarify its 3D conformation and intermolecular interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S2.ClH/c24-18-7-8-20-21(17-18)32-23(25-20)27(11-4-10-26-12-14-31-15-13-26)22(28)9-16-33(29,30)19-5-2-1-3-6-19;/h1-3,5-8,17H,4,9-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQAUAKDXHNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Attachment of the Morpholinopropyl Group: The next step involves the alkylation of the benzothiazole core with a 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.
Introduction of the Phenylsulfonyl Group: The final step involves the sulfonylation of the intermediate product with phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Hydroxamic Acid Cores : The target’s benzothiazole core may favor kinase or protease inhibition, whereas hydroxamic acids (e.g., compound 8 in ) often act as metalloenzyme inhibitors (e.g., histone deacetylases) due to their metal-chelating N-hydroxy group .
- Fluorine vs. Chlorine Substituents : The 6-fluoro group on the benzothiazole likely enhances electronegativity and metabolic stability compared to 4-chlorophenyl analogs, which are more lipophilic .
Metabolic and Spectroscopic Comparisons
- Mass Spectrometry (MS/MS): Molecular networking () suggests the target’s fragmentation pattern would cluster with other benzothiazole sulfonamides (cosine score >0.7). Its benzenesulfonyl group may produce signature ions (e.g., m/z 157 [C₆H₅SO₂⁺]), while the morpholine-propyl chain could yield fragments at m/z 87 ([C₄H₈NO⁺]) .
- Solubility : The hydrochloride salt and morpholine group likely confer higher aqueous solubility (>50 mg/mL) compared to neutral, lipophilic analogs like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (<10 mg/mL) .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Answer: Synthesis optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) and purification steps. For example:
- Reagent Selection: Use sodium borohydride (NaBH₄) for selective reductions or hydrogen peroxide (H₂O₂) for oxidations to preserve functional groups like benzothiazole .
- Purification: High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (gradient elution) ensures >95% purity. Monitor retention times and UV absorption at 254 nm for consistency .
- Yield Improvement: Adjust stoichiometry of morpholinylpropylamine and benzenesulfonyl intermediates to minimize side reactions.
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Answer: Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm benzothiazole (δ 7.2–8.5 ppm), morpholine (δ 3.5–3.7 ppm), and benzenesulfonyl (δ 7.4–7.9 ppm) moieties. Compare with reference spectra from similar sulfonamide-benzothiazole hybrids .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₂₃H₂₅ClFN₃O₃S₂).
- Elemental Analysis: Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .
Q. What analytical methods are recommended for assessing purity and stability?
Answer:
- Purity: Reverse-phase HPLC with UV detection (λ = 230–280 nm) and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile .
- Stability:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or G-protein-coupled receptors. Focus on the benzothiazole’s electron-withdrawing fluorine and morpholine’s hydrogen-bonding capacity .
- Analog Synthesis: Modify the sulfonyl group (e.g., replace with carbonyl) or vary morpholine chain length. Test bioactivity in assays like cell viability (MTT) or enzyme inhibition (IC₅₀) .
- Data Analysis: Apply multivariate regression to correlate substituent electronegativity with IC₅₀ values .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, serum concentration). For cytotoxicity, use triplicate measurements with internal controls (e.g., doxorubicin) .
- Metabolite Screening: Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and identify transformation products via LC-MS/MS. Compare with conflicting studies to rule out metabolite interference .
- Epistatic Analysis: Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .
Q. How can computational methods predict environmental persistence or ecotoxicity?
Answer:
- Quantitative Structure-Activity Relationship (QSAR): Input SMILES notation into EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation (BCF) .
- Molecular Dynamics (MD): Simulate interactions with aquatic receptors (e.g., fish acetylcholinesterase) using GROMACS. Prioritize compounds with binding energies < −6 kcal/mol for lab validation .
- Ecotoxicity Testing: Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
Q. What experimental designs optimize high-throughput screening (HTS) for derivatives?
Answer:
- D-Optimal Design: Select 50–100 derivatives spanning diverse substituents (e.g., halogens, alkyl chains) to maximize model accuracy. Use fractional factorial designs to reduce variables .
- Assay Miniaturization: Perform 384-well plate assays with fluorescence-based readouts (e.g., ATP quantification for cytotoxicity). Include Z’-factor >0.5 to ensure robustness .
- Machine Learning: Train random forest models on HTS data to predict bioactivity of untested analogs .
Methodological Pitfalls and Solutions
Q. How to address low solubility in biological assays?
Answer:
Q. What are best practices for ensuring data reproducibility in molecular modeling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
